"1-Ethenyl-5-methyl-1H-1,2,4-triazole" potential biological activity
"1-Ethenyl-5-methyl-1H-1,2,4-triazole" potential biological activity
An In-Depth Technical Guide to the Potential Biological Activity of 1-Ethenyl-5-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This guide focuses on the potential biological activities of a specific, lesser-studied derivative, 1-Ethenyl-5-methyl-1H-1,2,4-triazole. While direct experimental data for this compound is not extensively available, this document synthesizes the vast knowledge of the 1,2,4-triazole class to postulate its potential pharmacological profile. We will explore the structural rationale for its likely antifungal, anticancer, and enzyme inhibitory activities. Furthermore, this guide provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for researchers in drug discovery and development. The methodologies are designed to be self-validating and are grounded in established scientific principles, complete with in-text citations to authoritative sources.
Introduction: The Prominence of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties.[1][5] Its stability, capacity for hydrogen bonding, dipole character, and rigidity make it an ideal pharmacophore for interacting with various biological targets with high affinity.[1] This has led to the successful development of a multitude of drugs across various therapeutic areas, including well-known antifungal agents (e.g., fluconazole, itraconazole), anxiolytics, and anticonvulsants.[1] The versatility of the 1,2,4-triazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6]
1.1. Structural Features of 1-Ethenyl-5-methyl-1H-1,2,4-triazole and Their Implications
The subject of this guide, 1-Ethenyl-5-methyl-1H-1,2,4-triazole, possesses distinct structural motifs that can inform predictions of its biological activity:
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1,2,4-Triazole Core: Provides the fundamental scaffold known for a wide array of biological activities.[1][2][3][4]
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1-Ethenyl (Vinyl) Group: This unsaturated substituent introduces a potential site for metabolic activation or Michael addition reactions, which could be relevant for covalent inhibition of target enzymes.
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5-Methyl Group: The small alkyl substituent at this position can influence the steric and electronic properties of the triazole ring, potentially affecting binding to biological targets.
Based on these features and the extensive literature on 1,2,4-triazole derivatives, we will now explore the most probable avenues of biological activity for 1-Ethenyl-5-methyl-1H-1,2,4-triazole.
Postulated Biological Activities and Mechanistic Rationale
Antifungal Activity
The 1,2,4-triazole scaffold is most famously associated with antifungal activity.[1][5][7] Triazole antifungals primarily act by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]
Hypothesis: 1-Ethenyl-5-methyl-1H-1,2,4-triazole is likely to exhibit antifungal activity by targeting lanosterol 14α-demethylase. The nitrogen atoms of the triazole ring are expected to coordinate with the heme iron atom in the active site of CYP51, disrupting its catalytic function.
Anticancer Activity
A growing body of evidence highlights the anticancer potential of 1,2,4-triazole derivatives.[8][9][10][11] These compounds have been shown to exert their effects through various mechanisms, including:
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Tubulin Polymerization Inhibition: Some triazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[11][12][13]
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Kinase Inhibition: The triazole scaffold can serve as a hinge-binding motif for various protein kinases involved in cancer cell signaling, such as EGFR and BRAF.[11]
-
Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as aromatase and steroid sulfatase, is another established mechanism.[8][13]
Hypothesis: 1-Ethenyl-5-methyl-1H-1,2,4-triazole may possess antiproliferative activity against cancer cell lines. Its potential mechanisms of action could involve the disruption of microtubule formation or the inhibition of key signaling kinases.
Enzyme Inhibition
Beyond CYP51, 1,2,4-triazole derivatives have been shown to inhibit a range of other enzymes with therapeutic relevance.[14][15] These include acetylcholinesterase, butyrylcholinesterase, and α-glucosidase.[14][16][17] The ability of the triazole ring to engage in various non-covalent interactions makes it a versatile scaffold for designing enzyme inhibitors.
Hypothesis: 1-Ethenyl-5-methyl-1H-1,2,4-triazole could act as an inhibitor of enzymes such as α-glucosidase or cholinesterases. The specific substituents on the triazole ring will determine its selectivity and potency against different enzymes.
Experimental Protocols for Activity Validation
The following sections provide detailed, step-by-step protocols for systematically evaluating the hypothesized biological activities of 1-Ethenyl-5-methyl-1H-1,2,4-triazole.
Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of 1-Ethenyl-5-methyl-1H-1,2,4-triazole against a panel of pathogenic fungi.
Methodology: Broth Microdilution Assay (CLSI M27-A3/M38-A2)
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Preparation of Fungal Inoculum:
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Culture fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates.
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Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
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Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 x 10³ cells/mL.
-
-
Preparation of Compound Dilutions:
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Dissolve 1-Ethenyl-5-methyl-1H-1,2,4-triazole in a suitable solvent (e.g., DMSO) to create a stock solution.
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Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (fungi with no compound) and negative (medium only) controls.
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Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, as determined visually or spectrophotometrically.
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Causality and Self-Validation: This standardized method ensures reproducibility. The inclusion of positive and negative controls validates the experimental conditions and the viability of the fungal inoculum. A known antifungal agent (e.g., fluconazole) should be run in parallel as a reference standard to validate the assay's sensitivity.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
In Vitro Anticancer Activity Assessment
Objective: To evaluate the cytotoxic and antiproliferative effects of 1-Ethenyl-5-methyl-1H-1,2,4-triazole on various cancer cell lines.
Methodology: MTT Assay
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Cell Culture and Seeding:
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Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum.[18]
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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-
Compound Treatment:
-
Prepare serial dilutions of 1-Ethenyl-5-methyl-1H-1,2,4-triazole in the culture medium.
-
Replace the medium in the cell plates with the medium containing the compound dilutions.
-
Include vehicle-treated (e.g., DMSO) and untreated cells as controls.
-
-
Incubation:
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Assay:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.
-
Causality and Self-Validation: The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. A decrease in absorbance is directly proportional to the cytotoxic/antiproliferative effect of the compound. Including a known anticancer drug (e.g., doxorubicin) as a positive control validates the assay's responsiveness.
Signaling Pathway for Cell Cycle Arrest
Caption: Postulated pathway for anticancer activity.
Enzyme Inhibition Assay: α-Glucosidase
Objective: To determine the inhibitory effect of 1-Ethenyl-5-methyl-1H-1,2,4-triazole on α-glucosidase activity.[16]
Methodology: Spectrophotometric Assay
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Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare serial dilutions of 1-Ethenyl-5-methyl-1H-1,2,4-triazole in the buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the α-glucosidase solution to each well.
-
Add the compound dilutions to the respective wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Include a control without the inhibitor and a blank without the enzyme.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
-
Causality and Self-Validation: The assay measures the enzymatic hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product. A reduction in the rate of color formation indicates enzyme inhibition. Acarbose, a known α-glucosidase inhibitor, should be used as a positive control to validate the assay.[16]
Quantitative Data Summary
| Hypothesized Activity | Assay | Key Parameter | Reference Compound |
| Antifungal | Broth Microdilution | MIC (µg/mL) | Fluconazole |
| Anticancer | MTT Assay | IC₅₀ (µM) | Doxorubicin |
| Enzyme Inhibition | α-Glucosidase Assay | IC₅₀ (µM) | Acarbose |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 1-Ethenyl-5-methyl-1H-1,2,4-triazole is currently limited, its chemical structure, based on the highly versatile 1,2,4-triazole scaffold, strongly suggests potential as an antifungal, anticancer, and/or enzyme inhibitory agent. The experimental protocols detailed in this guide provide a robust framework for systematically investigating these potential activities. Positive results from these initial screens would warrant further investigation into the specific mechanisms of action, structure-activity relationships through the synthesis of analogues, and in vivo efficacy studies. This targeted approach will be crucial in determining the therapeutic potential of this novel compound.
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